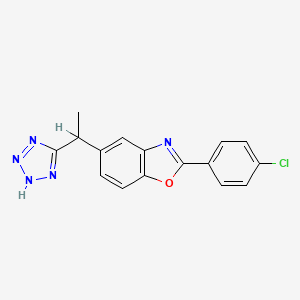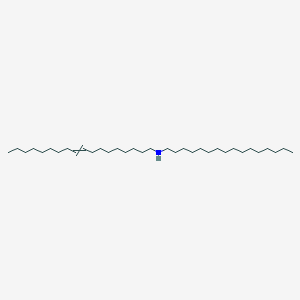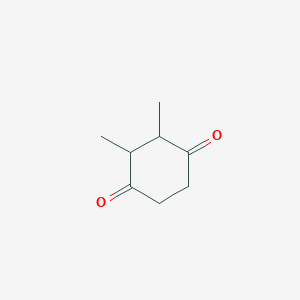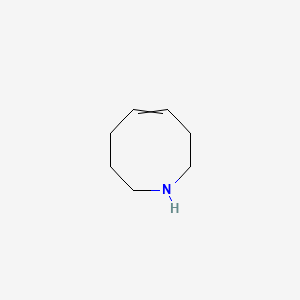
L-Arginine, N2-(1-(N2-L-leucyl-L-lysyl)-L-prolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Arginine, N2-(1-(N2-L-leucyl-L-lysyl)-L-prolyl)- is a synthetic peptide derivative of L-Arginine. Peptides like this are often studied for their potential biological activities, including roles in cellular signaling, enzyme inhibition, and therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, N2-(1-(N2-L-leucyl-L-lysyl)-L-prolyl)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Activation of the carboxyl group of the incoming amino acid using reagents like HBTU or DIC, followed by coupling to the amino group of the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.
Cleavage: Final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers, which streamline the SPPS process. Large-scale synthesis may also employ liquid-phase peptide synthesis (LPPS) for certain steps to improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
L-Arginine, N2-(1-(N2-L-leucyl-L-lysyl)-L-prolyl)- can undergo various chemical reactions, including:
Oxidation: Oxidative cleavage of peptide bonds or side chains using reagents like hydrogen peroxide.
Reduction: Reduction of disulfide bonds using agents like dithiothreitol (DTT).
Substitution: Substitution reactions involving side chain functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfonic acids, while reduction typically results in free thiols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling pathways and enzyme inhibition.
Medicine: Explored for therapeutic applications, including as a potential drug candidate for treating diseases.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mecanismo De Acción
The mechanism of action of L-Arginine, N2-(1-(N2-L-leucyl-L-lysyl)-L-prolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate signaling pathways, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparación Con Compuestos Similares
Similar Compounds
L-Arginine, N2-(1-(N2-L-leucyl)-L-prolyl)-: A similar peptide with one fewer amino acid.
L-Arginine, N2-(1-(N2-L-lysyl)-L-prolyl)-: Another related peptide with a different amino acid sequence.
Uniqueness
L-Arginine, N2-(1-(N2-L-leucyl-L-lysyl)-L-prolyl)- is unique due to its specific amino acid sequence, which may confer distinct biological activities and interactions compared to other peptides.
Propiedades
Número CAS |
56694-23-6 |
|---|---|
Fórmula molecular |
C23H44N8O5 |
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C23H44N8O5/c1-14(2)13-15(25)19(32)29-16(7-3-4-10-24)21(34)31-12-6-9-18(31)20(33)30-17(22(35)36)8-5-11-28-23(26)27/h14-18H,3-13,24-25H2,1-2H3,(H,29,32)(H,30,33)(H,35,36)(H4,26,27,28)/t15-,16-,17-,18-/m0/s1 |
Clave InChI |
HSNUEBNXWWVUBP-XSLAGTTESA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


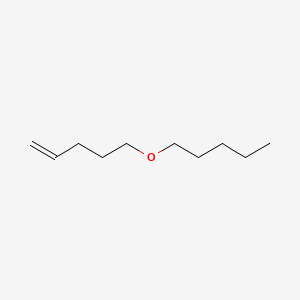
methylsulfanium chloride](/img/structure/B14630372.png)
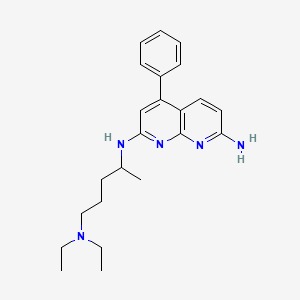
![2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane](/img/structure/B14630382.png)
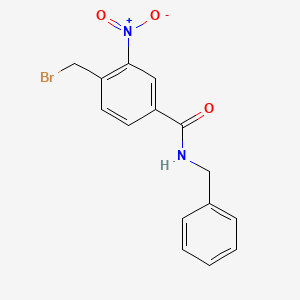
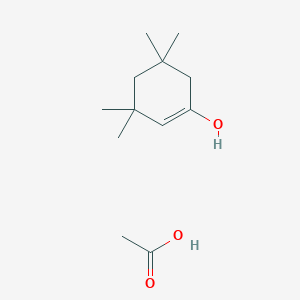
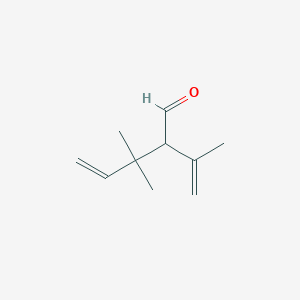
![1-[(2-Chloroethyl)sulfanyl]decane](/img/structure/B14630415.png)
